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An Application Note and Protocol for the Validated UPLC Analysis of Levofloxacin

Abstract
This document details a validated, stability-indicating Ultra-Performance Liquid

Chromatography (UPLC) method for the rapid and accurate quantification of Levofloxacin in

pharmaceutical dosage forms. The isocratic reverse-phase method provides a short runtime,

making it suitable for high-throughput analysis in quality control and research settings. The

method has been validated in accordance with International Council for Harmonisation (ICH)

guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial

infections.[1][2] Accurate and reliable analytical methods are crucial for determining its content

in pharmaceutical formulations, ensuring product quality and therapeutic efficacy. Ultra-

Performance Liquid Chromatography (UPLC) offers significant advantages over traditional

HPLC, including faster analysis times, improved resolution, and lower solvent consumption.[1]

This application note provides a comprehensive protocol for a stability-indicating UPLC method

developed and validated for the analysis of Levofloxacin hemihydrate.[3][4] The method is

capable of separating Levofloxacin from its degradation products, confirming its utility for

stability studies.[5][6]
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Instrumentation and Materials
Instrumentation: UPLC system with a photodiode array (PDA) detector or UV detector.

Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[3][4]

Chemicals and Reagents:

Levofloxacin Hemihydrate Reference Standard.[3]

HPLC grade Acetonitrile.[3]

Potassium Dihydrogen Phosphate (KH2PO4).

Triethylamine.[3][4]

Orthophosphoric Acid.[3][4]

High-purity water.[4]

Levofloxacin tablets (e.g., 500 mg).[3]

Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide for forced degradation studies.

[3][5]

Chromatographic Conditions
The UPLC system is configured with the following parameters for the analysis of Levofloxacin.
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Parameter Condition

Mobile Phase Acetonitrile : Buffer (23:77 v/v)*

Column
ACQUITY UPLC BEH C18 (100 mm x 2.1 mm,

1.7 µm)[3][4]

Flow Rate 0.400 mL/min[3][4]

Detection Wavelength 294 nm[3][4]

Column Temperature 40°C[7]

Injection Volume 2 µL[1]

Run Time 4 minutes[3][4]

*Buffer Preparation: 20 mM KH2PO4 with 1 mL of Triethylamine per liter of water, with the pH

adjusted to 2.5 using orthophosphoric acid.[3][4]

Experimental Protocols
Preparation of Standard Solutions

Primary Stock Solution (500 µg/mL): Accurately weigh 25 mg of Levofloxacin hemihydrate

reference standard and transfer it to a 50 mL volumetric flask.[3] Add approximately 25 mL of

water and sonicate for 10 minutes to dissolve.[3] Make up the volume to the mark with water.

[3]

Working Standard Solution (50 µg/mL): Transfer 5 mL of the Primary Stock Solution into a 50

mL volumetric flask and dilute to the mark with the mobile phase.[3]

Preparation of Sample Solutions (from Tablets)
Weigh and crush at least 20 tablets to obtain a fine, homogeneous powder.[2]

Transfer a quantity of the powder equivalent to 25 mg of Levofloxacin into a 50 mL

volumetric flask.[3]

Add about 25 mL of water, shake for 10 minutes, and sonicate for 15 minutes.[3]
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Allow the solution to cool to room temperature and filter it through a suitable filter paper (e.g.,

Whatman No. 41).[3]

Make up the volume of the combined filtrate to the 50 mL mark with water to create a sample

stock solution (500 µg/mL).[3]

Transfer 5 mL of this sample stock solution to a 50 mL volumetric flask and dilute to the mark

with the mobile phase to obtain a final concentration of 50 µg/mL.[3]

Method Validation Protocols & Results
The developed method was validated according to ICH guidelines.[3][6]

System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is adequate

for the analysis.

Parameter Acceptance Criteria Typical Result

Tailing Factor NMT 2.0 1.25[2]

Theoretical Plates NLT 2000 11957[2]

% RSD of Peak Area NMT 2.0% (for 6 injections) < 1.0%

Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were

performed on Levofloxacin.[3][6] The drug was subjected to acid, base, oxidative, thermal, and

photolytic stress conditions.[3][4]

Protocol:

Acid Hydrolysis: Reflux with 5.0 M HCl for 12 hours.[6]

Base Hydrolysis: Reflux with 5.0 M NaOH for 12 hours.[6]

Oxidative Degradation: Treat with 30% H2O2 for 5 minutes in a water bath.[6]
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Thermal Degradation: Expose to heat at 105°C for 72 hours.[6]

Photolytic Degradation: Expose to UV light as per ICH Q1B guidelines.[6]

In all stress conditions, degradation products did not interfere with the main Levofloxacin peak,

proving the method's specificity.[3][5]

Linearity
The linearity of the method was evaluated over a concentration range of 0.5–80 µg/mL.[3][4]

Parameter Result

Concentration Range 0.5–80 µg/mL[3][4]

Correlation Coefficient (r²) > 0.999[3]

Accuracy (Recovery)
Accuracy was determined by the percent recovery of known amounts of Levofloxacin spiked

into a placebo matrix. The study was performed at three concentration levels.

Concentration Level % Recovery

80% 99.77% - 101.55%[3][4]

100% 99.77% - 101.55%[3][4]

120% 99.77% - 101.55%[3][4]

The percentage RSD for replicate sets was less than 2%, indicating high accuracy.[3]

Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision

(inter-day).
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Precision Type Parameter Result

Repeatability (Intra-day) % RSD < 2%

Intermediate Precision (Inter-

day)
% RSD < 2%

Limit of Detection (LOD) and Limit of Quantification
(LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the

slope of the calibration curve.

Parameter Result

LOD 0.1 µg/mL[3][4]

LOQ 0.5 µg/mL[3][4]

Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the

method parameters.

Parameter Varied Result

Flow Rate (± 0.04 mL/min) No significant impact on results

Mobile Phase Composition (± 2%) No significant impact on results

pH of Buffer (± 0.2) No significant impact on results

The method remained unaffected by these minor changes, demonstrating its reliability for

routine use.[3]

Workflow Visualization
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The following diagram illustrates the overall workflow for the development and validation of the

Levofloxacin UPLC method.

Phase 1: Method Development

Phase 2: Method Validation (ICH Guidelines)

Phase 3: Application
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Click to download full resolution via product page

Workflow for UPLC Method Development and Validation.

Conclusion
A simple, rapid, sensitive, and reliable stability-indicating UPLC method for the quantitative

analysis of Levofloxacin in pharmaceutical tablets has been successfully developed and

validated.[3][4] The method's short run time of 4 minutes allows for efficient analysis, making it

highly suitable for routine quality control testing and stability studies. The validation results

confirm that the method is accurate, precise, and robust, adhering to the standards set by ICH

guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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